2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione, commonly known as TFD, is a highly potent and selective inhibitor of the enzyme p300/CBP-associated factor (PCAF). TFD has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Wirkmechanismus
TFD is a highly potent and selective inhibitor of the enzyme 2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione, which plays a critical role in the regulation of gene expression. 2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione is a histone acetyltransferase (HAT) that acetylates histones and other proteins involved in chromatin remodeling and transcriptional regulation. The inhibition of 2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione by TFD leads to the downregulation of various oncogenes and upregulation of tumor suppressor genes, resulting in cell cycle arrest, apoptosis, and inhibition of tumor growth.
Biochemical and Physiological Effects:
TFD has been shown to have potent and selective inhibitory effects on 2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione in vitro and in vivo. The inhibition of 2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione by TFD leads to the downregulation of various oncogenes, including c-Myc, cyclin D1, and Bcl-2, and upregulation of tumor suppressor genes, including p21 and p53. TFD has also been shown to induce cell cycle arrest, apoptosis, and inhibition of tumor growth in various cancer cell lines and animal models. In addition, TFD has been shown to have anti-inflammatory and neuroprotective effects in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
TFD is a highly potent and selective inhibitor of 2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione, which makes it an ideal tool compound for studying the role of 2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione in various biological processes. TFD has been extensively characterized in vitro and in vivo, and its mechanism of action has been well established. However, TFD has some limitations for lab experiments, including its low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo. In addition, TFD has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
There are several future directions for the research and development of TFD. First, further studies are needed to evaluate the safety and efficacy of TFD in preclinical and clinical trials. Second, the potential therapeutic applications of TFD in various disease areas, including cancer, neurodegenerative diseases, and inflammatory diseases, need to be explored further. Third, the optimization of the synthesis of TFD and the development of more potent and selective 2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione inhibitors are needed to improve the bioavailability and efficacy of these compounds. Fourth, the role of 2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione in various biological processes needs to be further elucidated to understand the full therapeutic potential of 2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione inhibitors like TFD.
Synthesemethoden
The synthesis of TFD involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the condensation of 3-trifluoromethylaniline with indene-1,3-dione to form the desired product. The synthesis of TFD has been optimized to achieve high yields and purity, and the product has been characterized by various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Wissenschaftliche Forschungsanwendungen
TFD has been extensively studied for its potential therapeutic applications in cancer and other diseases. The inhibition of 2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione by TFD has been shown to induce cell cycle arrest, apoptosis, and inhibition of tumor growth in various cancer cell lines and animal models. TFD has also been shown to have anti-inflammatory and neuroprotective effects in preclinical studies. The potential therapeutic applications of TFD are being explored in various disease areas, including cancer, neurodegenerative diseases, and inflammatory diseases.
Eigenschaften
IUPAC Name |
3-hydroxy-2-[C-methyl-N-[3-(trifluoromethyl)phenyl]carbonimidoyl]inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO2/c1-10(22-12-6-4-5-11(9-12)18(19,20)21)15-16(23)13-7-2-3-8-14(13)17(15)24/h2-9,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQSLZMXFIILHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC(=C1)C(F)(F)F)C2=C(C3=CC=CC=C3C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.